![molecular formula C7H7Cl2NO B3157231 O-[(3,4-dichlorophenyl)methyl]hydroxylamine CAS No. 84772-12-3](/img/structure/B3157231.png)

O-[(3,4-dichlorophenyl)methyl]hydroxylamine

Vue d'ensemble

Description

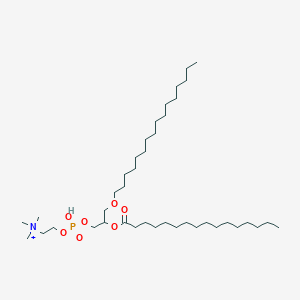

O-[(3,4-dichlorophenyl)methyl]hydroxylamine, also referred to as DCPMH, is a chemical compound with a molecular weight of 192.04 g/mol. It is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a methyl group .

Synthesis Analysis

DCPMH can be synthesized through the Mitsunobu reaction, where ethyl 2-arylhydrazinecarboxylates work as organocatalysts. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Molecular Structure Analysis

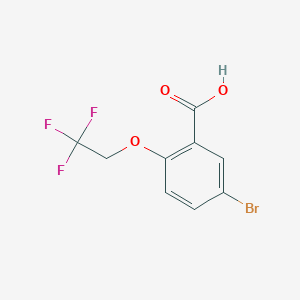

The molecular structure of DCPMH contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis

DCPMH can participate in the Mitsunobu reaction, which is an oxidation-reduction condensation. This reaction has been widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .Physical and Chemical Properties Analysis

DCPMH is a solid substance at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

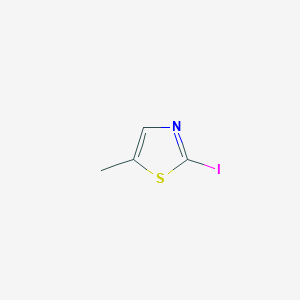

O-[(3,4-dichlorophenyl)methyl]hydroxylamine is a compound of interest in various chemical syntheses and studies due to its reactivity and potential in creating novel chemical entities. Research has explored its use in the synthesis of chlorinated thiophenes, highlighting its role in the formation of trihalogenated hydroxythiophenes. These compounds have shown unique tautomeric properties and reactivity, leading to the creation of new chemical structures, such as the unexpected formation of 3,4-dichloro-2,5-dihydrothiophen-2-one through reaction with methylmagnesium iodide (Skramstad et al., 2000).

Reaction Mechanisms and Intermediates

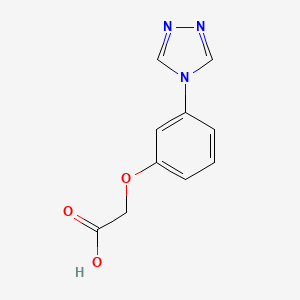

Studies on the mechanisms of nucleophilic substitution reactions involving methylated hydroxylamines, such as this compound, have contributed significantly to understanding the kinetics and pathways of these reactions. These investigations have revealed insights into the rates of initial attack and the role of O-methylation in blocking certain reactions, thereby highlighting the compound's versatility and its potential in synthesizing a variety of chemical products (Domingos et al., 2004).

Environmental and Organic Chemistry

Research into the degradation of organic pollutants has also seen the application of hydroxylamine derivatives. The study on the use of hydroxylamine to promote the goethite surface Fenton degradation of various organic pollutants, including dyes and antibiotics, presents a novel environmental cleanup strategy. This method utilizes the efficient Fe(III)/Fe(II) cycle on the goethite surface promoted by hydroxylamine, offering an innovative approach to organic pollutant degradation with significant environmental implications (Hou et al., 2017).

Advanced Material Synthesis

Further, hydroxylamine derivatives have been involved in the synthesis of advanced materials, such as the preparation of hydroxylamine and O-methylhydroxylamine complexes of manganese and rhenium. These complexes have potential applications in catalysis and materials science, demonstrating the wide-ranging utility of hydroxylamine derivatives in creating complex metal-organic frameworks and catalysts (Albertin et al., 2006).

Mécanisme D'action

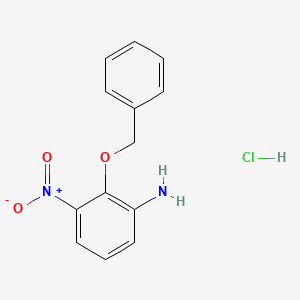

While the exact mechanism of action for DCPMH is not specified in the search results, it’s worth noting that its derivative, methoxyamine, is known to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair (BER). This may result in an increase in DNA strand breaks and apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMBDDNTFJQHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)